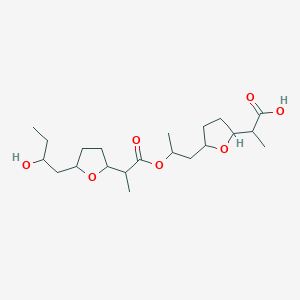
Shurimycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shurimycin B is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Antibiotic Resistance
Shurimycin B's role in combating antibiotic resistance is crucial, especially considering the rising challenge of multidrug-resistant bacteria. A study by Weigel et al. (2003) highlights the importance of developing effective antibiotics like Shurimycin B against resistant strains, like Staphylococcus aureus, which showed high-level resistance to vancomycin.
Environmental Impact
The environmental impact of antibiotics, including Shurimycin B, is another vital area of research. Kovaláková et al. (2020) discussed the presence and effects of various antibiotics in aquatic environments, emphasizing the need for responsible antibiotic use and disposal to mitigate ecological risks.
Antimicrobial Properties
The antimicrobial properties of Shurimycin B extend to various applications, including potential uses in cancer treatment. Rodríguez-Enríquez et al. (2009) explored the impact of antineoplastic drugs, including certain antibiotics, on tumor development and progression, suggesting potential therapeutic applications beyond traditional antimicrobial uses.
Glycosidase Inhibition
Shurimycin B's role in inhibiting glycosidases has significant implications for medical and agricultural applications. Asano (2003) reviewed the use of glycosidase inhibitors in treating viral infections, cancer, and genetic disorders, highlighting the potential of Shurimycin B in these areas.
Antibiotic Interaction
Understanding how Shurimycin B interacts with other antibiotics is crucial for effective treatment strategies. Yannick Buijs et al. (2020) studied the interaction between andrimid, a similar antimicrobial, and Photobacterium, indicating how Shurimycin B might behave in bacterial systems.
Bleomycin Comparison
Comparing Shurimycin B to other antibiotics, such as Bleomycin, can provide insights into its unique properties and applications. V. Della Latta et al. (2015) discussed Bleomycin's role in inducing lung fibrosis, offering a contrast to the effects and applications of Shurimycin B.
Biosynthesis Exploration
Research into the biosynthesis of antibiotics similar to Shurimycin B can lead to the development of more effective drugs. Sicong Li et al. (2020) explored the biosynthesis of Hygromycin B, shedding light on potential pathways and methods that could be relevant for Shurimycin B.
Propiedades
Nombre del producto |
Shurimycin B |
|---|---|
Fórmula molecular |
C57H97N3O17 |
Peso molecular |
1096.4 g/mol |
Nombre IUPAC |
3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H97N3O17/c1-34-19-15-16-23-51(70)76-54(37(4)20-14-12-10-11-13-17-26-60-56(58-8)59-9)38(5)22-18-21-36(3)53(72)40(7)46(64)28-41(61)27-42(75-52(71)32-50(68)69)29-43-30-48(66)55(73)57(74,77-43)33-49(67)35(2)24-25-44(62)39(6)47(65)31-45(34)63/h10-11,15-16,18-19,21-23,34-35,37-49,53-55,61-67,72-74H,12-14,17,20,24-33H2,1-9H3,(H,68,69)(H2,58,59,60)/b11-10+,19-15+,22-18+,23-16+,36-21+ |
Clave InChI |
FTSHIRULWVXAOC-AWOSAKGGSA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)NC)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)O)O)C)O |
Sinónimos |
shurimycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
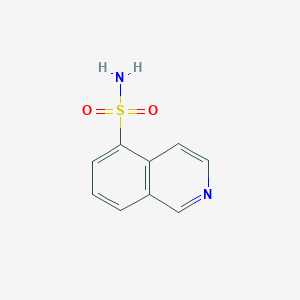
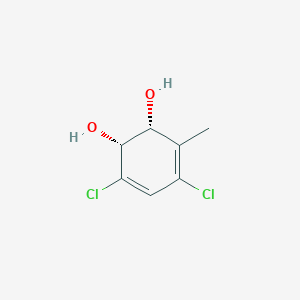
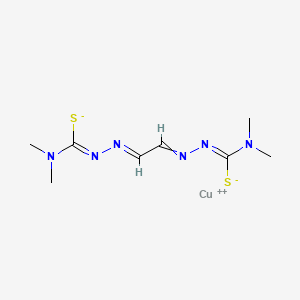
![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)
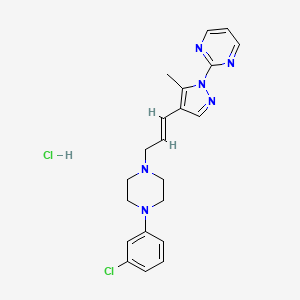
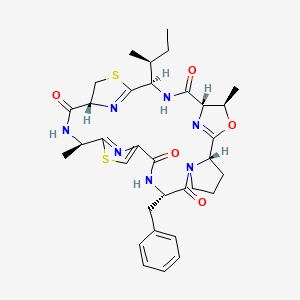
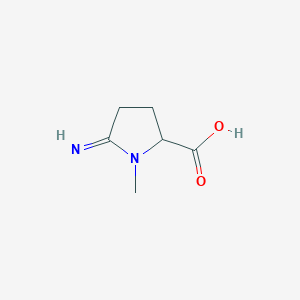
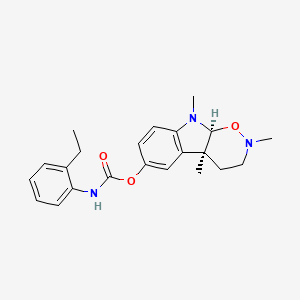
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
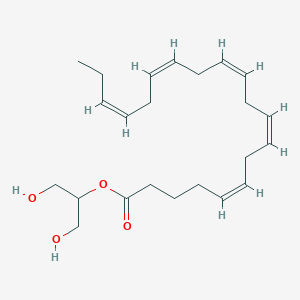
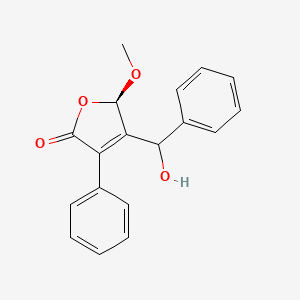
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)
